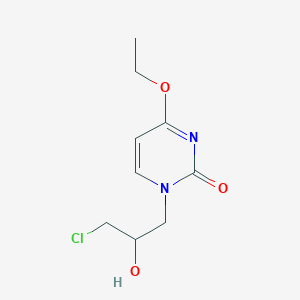
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a chloro-hydroxypropyl group and an ethoxy group attached to the pyrimidinone ring
Méthodes De Préparation
The synthesis of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-hydroxypropylamine and ethyl pyrimidinone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.
Synthetic Route: The chloro-hydroxypropyl group is introduced to the pyrimidinone ring through a nucleophilic substitution reaction, followed by the addition of the ethoxy group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to achieve higher yields and efficiency.
Analyse Des Réactions Chimiques
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydroxyl group, resulting in the formation of dihydroxy derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ethoxy group can undergo hydrolysis to form the corresponding hydroxyl derivative.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions include oxo derivatives, dihydroxy derivatives, and substituted pyrimidinones.
Applications De Recherche Scientifique
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. It may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2(1H)-one can be compared with other similar compounds, such as:
3-Chloro-2-hydroxypropyl methacrylate: This compound has a similar chloro-hydroxypropyl group but differs in the presence of a methacrylate group instead of a pyrimidinone ring.
(3-Chloro-2-hydroxypropyl)trimethylammonium chloride: This compound contains a chloro-hydroxypropyl group and a trimethylammonium group, making it a quaternary ammonium compound.
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether: This compound has two chloro-hydroxypropyl groups attached to a bisphenol A backbone.
Propriétés
Numéro CAS |
51503-13-0 |
|---|---|
Formule moléculaire |
C9H13ClN2O3 |
Poids moléculaire |
232.66 g/mol |
Nom IUPAC |
1-(3-chloro-2-hydroxypropyl)-4-ethoxypyrimidin-2-one |
InChI |
InChI=1S/C9H13ClN2O3/c1-2-15-8-3-4-12(9(14)11-8)6-7(13)5-10/h3-4,7,13H,2,5-6H2,1H3 |
Clé InChI |
SMWQRONILZXJOL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=O)N(C=C1)CC(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
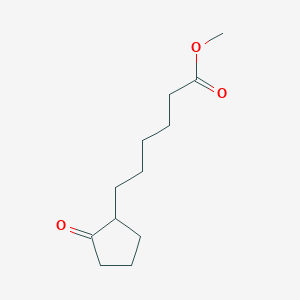
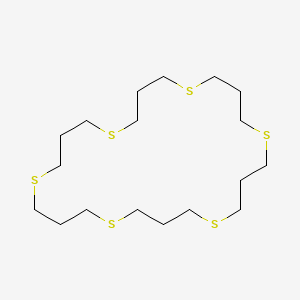
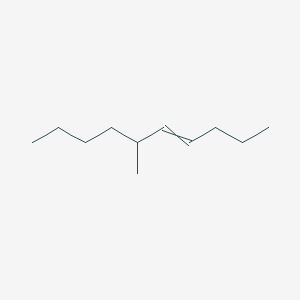

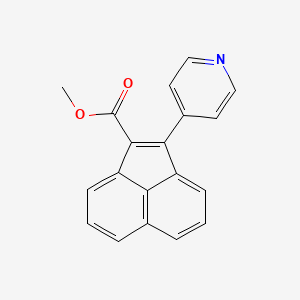

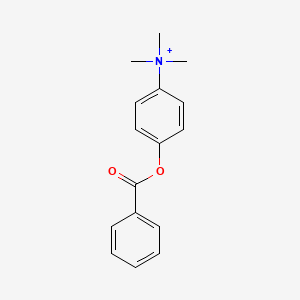
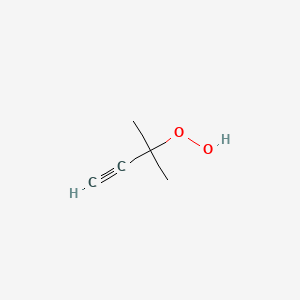
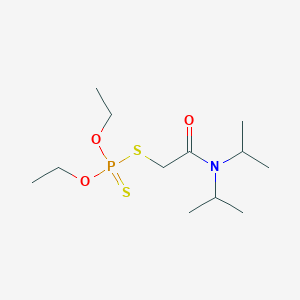
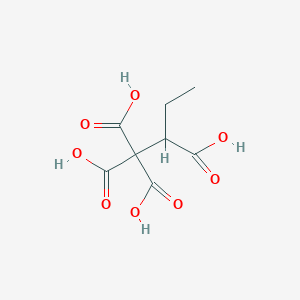
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
